molecular formula C₁₉H₂₆O₆ B043462 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole CAS No. 18685-18-2

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

Cat. No.: B043462
CAS No.: 18685-18-2
M. Wt: 350.4 g/mol
InChI Key: ZHFVGOMEUGAIJX-UHFFFAOYSA-N
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Description

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is a synthetic sugar derivative of glucose. It is characterized by its molecular formula C19H26O6 and a molecular weight of 350.41 g/mol . This compound is often used in organic synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose typically involves the protection of glucose derivatives. One common method includes the benzylation of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose using benzyl chloride in the presence of a base such as sodium hydride . The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and benzylation reactions, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl aldehyde or benzoic acid, while reduction can produce benzyl alcohol .

Mechanism of Action

The mechanism of action of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose involves its role as a protective group in organic synthesis. It stabilizes reactive intermediates and prevents unwanted side reactions. The benzyl group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry rather than biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose is unique due to its combination of benzyl and isopropylidene protective groups, which provide stability and selectivity in synthetic reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFVGOMEUGAIJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18685-18-2
Record name alpha-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-3-O-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018685182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC56267
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis routes and methods I

Procedure details

To a solution of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose (30A) (obtained from Pfanstiehl Laboratories Inc.) (40 g) in dimethylformamide at 0° C. was added sodium hydride in smaller portions. The reaction mixture was stirred for 1 h, benzyl bromide was added drop wise over a period of 1 h. The reaction mixture was stirred at room temperature for 16 h. Methanol was added to quench the reaction and dimethylformamide was removed under pressure. The syrup was extracted with ethyl acetate and washed with brine. Evaporation of the ethyl acetate layer yielded a semisolid (93%). Homogeneous by TLC.
Name
1,2:5,6-Di-O-isopropylidene-α-D-allofuranose
Quantity
40 g
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Yield
93%

Synthesis routes and methods II

Procedure details

A solution of diacetone glucose (5) (Aldrich) (18.0 g, 69.1 mmol) in THF (80 ml) was added dropwise to a stirred suspension of sodium hydride, (50% dispersion in oil, 3.67 g, 76.5 mmol) and tetrabutylammonium iodide (0.2 g, 0.54 mmol) in THF (50 ml) at 0° C. The mixture was warmed to room temperature and benzyl bromide (9.04 ml, 13.0 g, 76.0 mmol) added, then heated to 50° C. for 2 hours. Methanol (20 ml) was added and the mixture stirred for a further 2 hours before cooling, filtering through celite and concentrating. The resulting oil was dissolved in dichloromethane (100 ml), washed with water (2×30 ml), dried, filtered and evaporated to give 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (23.5 g, 97%) as a pale brown oil. A small quantity was purified by flash chromatography (ethyl acetate-hexane 1:5) to give a clear oil, [α]20D -29.8° (c, 1.06 in chloroform) [lit.43 -27.7° (c, 3.32 in ethanol)]; 1H NMR δ 1.32, 1.39, 1.44, 1.51 (12H, 4×s, 2×acetonide); 3.99-4.11 (5H, m, H-3, H-4, H-5, H-6,6'); 4.59 (1H, d, H-2); 4.59 (1H, d, H-2); 4.65, 4.70 (2H, 2×d, CH2Ph, JH,H' 11.8 Hz); 5.90 (1H, d, H-1, J1,2 3.7 Hz); 7.32-7.36 (5H, m, H-Ph).
Quantity
18 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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80 mL
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0.2 g
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50 mL
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9.04 mL
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Quantity
20 mL
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Reaction Step Three

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